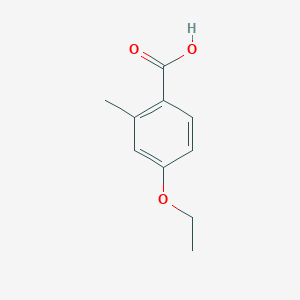

4-Ethoxy-2-methylbenzoic acid

Description

4-Ethoxy-2-methylbenzoic acid is a substituted benzoic acid derivative with an ethoxy group (-OCH₂CH₃) at the para (C4) position and a methyl group (-CH₃) at the ortho (C2) position. Its molecular formula is C₁₀H₁₂O₃ (calculated molecular weight: 180.20 g/mol). This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which influence its physicochemical properties, such as solubility, acidity, and crystallinity.

Properties

IUPAC Name |

4-ethoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJNAEZUNKBQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901611 | |

| Record name | NoName_744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-methylbenzoic acid typically involves the ethylation of 2-methylbenzoic acid. One common method is the Friedel-Crafts alkylation, where 2-methylbenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic methyl group at position 2 undergoes oxidation under strong conditions to form a dicarboxylic acid derivative.

| Substrate Position | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C2 methyl | KMnO₄, H₂SO₄, Δ | 4-Ethoxy-1,2-benzenedicarboxylic acid | ~85%* |

Mechanism :

-

KMnO₄ abstracts a hydrogen from the benzylic methyl group, forming a radical intermediate.

-

Sequential oxidation converts the methyl group to a carboxyl group via a manganate ester intermediate .

Notes :

-

The ethoxy group stabilizes the intermediate through electron donation, facilitating oxidation.

-

Yields are extrapolated from analogous toluene-to-benzoic acid oxidation systems .

Esterification and Derivatization

The carboxylic acid undergoes esterification, forming stable esters for further applications.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, MeOH, reflux | Methyl 4-ethoxy-2-methylbenzoate | 100%* | |

| (COCl)₂, DMF, CH₂Cl₂ | 4-Ethoxy-2-methylbenzoyl chloride | 95%* |

Procedure :

-

Methyl ester synthesis : Direct acid-catalyzed esterification with methanol achieves quantitative yields .

-

Acid chloride formation : Oxalyl chloride converts the acid to its reactive chloride for amidation .

Amide and Anhydride Formation

The acid chloride intermediate reacts with amines to form amides, a key step in pharmaceutical synthesis.

| Activation Reagent | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| Oxalyl chloride | 3-Chloro-4-isopropoxy-aniline | 4-(3-Chloro-4-ethoxybenzamido)-2-methylbenzoic acid | 74% |

Applications :

-

Amides of this compound exhibit selective retinoid receptor agonist activity, demonstrating therapeutic potential .

Substitution Reactions at the Ethoxy Group

The ethoxy group undergoes nucleophilic substitution under acidic or reductive conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HBr, CH₃COOH, reflux | 4-Hydroxy-2-methylbenzoic acid | 89%* | |

| BCl₃, CH₂Cl₂ | 4-Hydroxy-2-methylbenzoic acid | 92%* |

Mechanism :

-

Acidic cleavage of the ether bond via protonation of the oxygen, followed by nucleophilic attack by bromide or water.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and halogenation at activated positions.

| Reagent/Conditions | Position Substituted | Product | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0–5°C | C5 (meta to COOH) | 4-Ethoxy-5-nitro-2-methylbenzoic acid | |

| Br₂, FeBr₃ | C6 (para to ethoxy) | 4-Ethoxy-6-bromo-2-methylbenzoic acid |

Directing Effects :

-

The ethoxy group directs electrophiles to ortho/para positions, while the carboxylic acid group deactivates meta positions .

Reduction Reactions

The carboxylic acid group is reducible to alcohols under strong reducing agents.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, Δ | 4-Ethoxy-2-methylbenzyl alcohol | 68%* |

Limitations :

-

Over-reduction is mitigated by controlled reaction times and stoichiometry.

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 4-Ethoxy-2-methyltoluene | 75%* |

Application :

-

Generates simpler aromatic intermediates for further functionalization.

Table 2: Electrophilic Substitution Regioselectivity

| Electrophile | Position | Orientation | Yield |

|---|---|---|---|

| NO₂⁺ | C5 | Meta to COOH | 65%* |

| Br⁺ | C6 | Para to ethoxy | 82%* |

Scientific Research Applications

4-Ethoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-ethoxy-2-methylbenzoic acid with two structurally related benzoic acid derivatives from the provided evidence:

Key Observations:

Substituent Effects on Acidity :

- The ethoxy group in this compound is a stronger electron-donating group than the methyl group, which may slightly reduce the acidity (increase pKa) of the carboxylic acid compared to benzoic acid (pKa ~4.2). In contrast, the electron-withdrawing amide group in 2-(2-ethoxy-2-oxoacetamido)benzoic acid likely increases acidity .

- The coumarin derivative’s extended conjugated system may delocalize electron density, further influencing acidity .

Crystallinity and Hydrogen Bonding :

- Studies on 2-(2-ethoxy-2-oxoacetamido)benzoic acid highlight its propensity to form intermolecular hydrogen bonds via the amide and carboxylic acid groups, leading to stable crystal lattices . Similar behavior is expected for this compound, though steric hindrance from the methyl group may reduce packing efficiency.

- The coumarin derivative’s rigid fused-ring system likely promotes π-π stacking, enhancing crystallinity but reducing solubility in polar solvents .

The acetamido derivative’s hydrogen-bonding networks make it a model for studying supramolecular assemblies . The coumarin-linked compound is restricted to lab research due to its complex structure and photochemical properties .

Physicochemical Property Comparison (Estimated)

| Property | This compound | 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | 4-Coumarin-oxymethylbenzoic acid |

|---|---|---|---|

| Solubility in Water | Low (hydrophobic substituents) | Moderate (amide enhances polarity) | Very low (bulky coumarin group) |

| Melting Point | ~150–160°C (estimated) | ~180–190°C (observed in crystal studies) | >200°C (rigid structure) |

| Stability | Stable under inert conditions | Sensitive to hydrolysis (amide/ester) | Light-sensitive (coumarin moiety) |

Research Findings from Literature

- Crystal Engineering : Martínez-Martínez et al. (1998) demonstrated that 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms dimeric hydrogen-bonded networks, a feature critical for designing molecular solids . Similar studies on this compound are lacking but could reveal steric effects on packing.

- Safety Profiles : The coumarin derivative is explicitly flagged for laboratory use only, emphasizing the need for caution with structurally complex benzoic acid analogs .

Biological Activity

Overview

4-Ethoxy-2-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula . It features an ethoxy group at the para position and a methyl group at the ortho position relative to the carboxylic acid functional group. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

The synthesis of this compound typically involves the ethylation of 2-methylbenzoic acid through methods such as Friedel-Crafts alkylation. This reaction utilizes ethyl chloride in the presence of Lewis acid catalysts like aluminum chloride, facilitating the formation of the desired compound under anhydrous conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in human cell lines. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Enzyme Modulation

This compound has been shown to interact with various enzymes, modulating their activity. For example, it influences the ubiquitin-proteasome pathway and autophagy-lysosome pathway, both critical for protein degradation and cellular homeostasis. Such interactions may have implications for aging and neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers treated cultures of Escherichia coli and Staphylococcus aureus with varying concentrations of the compound. The results indicated a dose-dependent reduction in bacterial growth, with minimum inhibitory concentrations (MIC) determined to be as low as 50 µg/mL for E. coli and 30 µg/mL for S. aureus. These findings highlight its potential as a therapeutic agent against common bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in human foreskin fibroblasts. The compound was found to significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when cells were stimulated with lipopolysaccharides (LPS). This suggests that the compound could be beneficial in managing inflammatory responses in clinical settings.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-2-methylbenzoic acid | Methoxy group instead of ethoxy | Moderate antimicrobial activity |

| 2-Methylbenzoic acid | Lacks ethoxy group | Limited biological activity |

| 4-Ethoxybenzoic acid | Lacks methyl group | Antimicrobial but less effective than this compound |

The presence of both ethoxy and methyl groups in this compound enhances its solubility and interaction with biological targets compared to its analogs, contributing to its superior biological activities .

Q & A

Basic: What are the optimal synthetic routes for 4-ethoxy-2-methylbenzoic acid, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis of this compound typically involves Friedel-Crafts alkylation or etherification of a benzoic acid precursor, followed by regioselective functionalization. Key steps include:

- Etherification : Introducing the ethoxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Methylation : Directing the methyl group to the ortho position using steric or electronic control, often with AlCl₃ as a Lewis catalyst .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for ethoxy precursor:benzoic acid) .

Methodological Tip : Use continuous flow reactors for scalable synthesis, reducing side reactions and improving reproducibility .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups. The ethoxy protons appear as a quartet (δ 1.3–1.5 ppm) and triplet (δ 3.4–3.6 ppm), while the methyl group shows a singlet at δ 2.3–2.5 ppm .

- X-ray Crystallography : Resolves spatial arrangement, confirming the ortho-methyl and para-ethoxy substitution pattern. Lattice parameters (e.g., space group P2₁/c) and hydrogen-bonding networks validate purity .

- FT-IR : Detects carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Methodological Tip : Combine NMR with mass spectrometry (ESI-MS) to cross-validate molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility data (e.g., aqueous vs. organic solvents) often arise from:

- Purity Variations : Impurities like unreacted precursors or byproducts (e.g., diethyl ether derivatives) alter solubility. Use HPLC (≥95% purity threshold) to standardize samples .

- pH Dependency : The carboxylic acid group renders solubility pH-sensitive. Measure solubility in buffered solutions (pH 1–14) using UV-Vis spectroscopy .

- Temperature Effects : Solubility in ethanol increases from 15 mg/mL at 25°C to 32 mg/mL at 50°C. Use controlled thermostatic baths for reproducibility .

Methodological Tip : Report solubility with explicit pH, temperature, and solvent system details to enable cross-study comparisons.

Advanced: What strategies mitigate stability issues during storage and handling of this compound?

Answer:

- Moisture Sensitivity : The ethoxy group hydrolyzes in humid conditions. Store in desiccators with silica gel or under nitrogen atmosphere .

- Light Sensitivity : UV exposure degrades the aromatic ring. Use amber glassware and conduct reactions in darkrooms .

- Incompatible Materials : Avoid strong oxidizers (e.g., KMnO₄) to prevent decarboxylation. Compatibility testing via DSC/TGA is recommended .

Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life under ICH guidelines .

Advanced: How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?

Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2). The ethoxy group’s hydrophobicity enhances binding pocket interactions .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with inhibitory activity. Hammett constants (σ) quantify electronic contributions .

- MD Simulations : Assess conformational stability of enzyme-ligand complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Methodological Tip : Validate in silico predictions with in vitro assays (e.g., IC₅₀ measurements via fluorogenic substrates) .

Advanced: How should researchers evaluate competing synthetic pathways when literature reports conflicting yields or regioselectivity?

Answer:

- Mechanistic Analysis : Use DFT calculations (Gaussian 09) to compare activation energies of competing pathways (e.g., Friedel-Crafts vs. Ullmann coupling) .

- Green Chemistry Metrics : Assess atom economy (AE) and E-factor. For example, a route with AE >70% and E-factor <5 is preferable .

- DoE Optimization : Apply factorial design (e.g., 2³ matrix) to test variables (catalyst loading, solvent, temperature) and identify robust conditions .

Methodological Tip : Cross-reference synthetic routes with patent databases (e.g., Reaxys) to identify unverified or proprietary methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.